2-Amino-4-(trifluoromethyl)pyridine-3-acetic acid
Overview
Description
2-Amino-4-(trifluoromethyl)pyridine is a 2-amino-substituted nitrogen-containing six-membered heterocyclic compound . It is used as an important pharmaceutical intermediate .
Synthesis Analysis
2-Amino-4-(trifluoromethyl)pyridine can be synthesized by the chemical reaction of 2-fluoro-4-trifluoromethyl-pyridine, acetamidine hydrochloride, NaOH, H2O, and dimethyl sulfoxide under certain conditions .Molecular Structure Analysis
The empirical formula of 2-Amino-4-(trifluoromethyl)pyridine is C6H5F3N2 . The molecular weight is 162.11 . The SMILES string is Nc1cc(ccn1)C(F)(F)F .Chemical Reactions Analysis
The major use of 2-Amino-4-(trifluoromethyl)pyridine derivatives is in the protection of crops from pests . More than 20 new 2-Amino-4-(trifluoromethyl)pyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Amino-4-(trifluoromethyl)pyridine is a solid with a melting point of 70-74 °C . It has an assay of 97% .Scientific Research Applications
Synthesis and Characterization
Novel Synthetic Routes : A novel synthetic route to 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines was achieved from 2(1H)pyridones via an interesting rearrangement of 2-O-acetamido-3-cyano-4-trifluoromethyl-6-substituted pyridine intermediates (Narsaiah, Sivaprasad, & Venkataratnam, 1994).
Divergent Cyclizations : The reaction of 2-(5-amino-4-carbamoyl-1-methyl-1H-pyrazol-3-yl)acetic acid with formyl and acetyl electrophiles led to the formation of alternative cyclic imide products, showcasing the versatility of reactions involving amino acetic acids (Smyth et al., 2007).
Practical Synthesis : A practical synthesis of 4-amino-2-(trifluoromethyl)nicotinic acid was described, starting from 2-(trifluoromethyl)pyridine, demonstrating the compound's role in the synthesis of more complex molecules (Li et al., 2010).
Crystal Structure Analysis
- Fluroxypyr Structure : The crystal structure of fluroxypyr, a pyridine herbicide, illustrates the molecular arrangement and bonding characteristics of such compounds, which could include 2-amino-4-(trifluoromethyl)pyridine-3-acetic acid derivatives (Park, Choi, Kwon, & Kim, 2016).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Evaluation : Novel synthesized pyridines and pyrans showed marked antimicrobial and antioxidant activities, suggesting potential applications in these fields (Lagu & Yejella, 2020).
Transformations and Functionalizations
Metalation and Functionalization : The selective metalation and subsequent functionalization of trifluoromethyl-substituted pyridines, including this compound, show diverse applications in chemical synthesis (Schlosser & Marull, 2003).
Cyclic γ-Aminobutyric Acid Analogues : The construction of 4-substituted 2-(pyrrolidine-3-yl)acetic acid derivatives highlights the role of amino acetic acids in synthesizing cyclic analogues, which could include derivatives of this compound (Petz, Allmendinger, Mayer, & Wanner, 2019).
Microwave-Assisted Synthesis : The microwave-assisted synthesis of heterocyclic and optically active poly(amide-imide)s incorporating L-amino acids demonstrates the potential of this compound in advanced polymer synthesis (Hajipour, Zahmatkesh, & Ruoho, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Currently, several 2-Amino-4-(trifluoromethyl)pyridine derivatives are used in the pharmaceutical and veterinary industries . Five pharmaceutical and two veterinary products containing the 2-Amino-4-(trifluoromethyl)pyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of 2-Amino-4-(trifluoromethyl)pyridine will be discovered in the future .
Properties
IUPAC Name |
2-[2-amino-4-(trifluoromethyl)pyridin-3-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)5-1-2-13-7(12)4(5)3-6(14)15/h1-2H,3H2,(H2,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBYQIZOKHBQOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701231407 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227582-12-8 | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227582-12-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-(trifluoromethyl)-3-pyridineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701231407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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